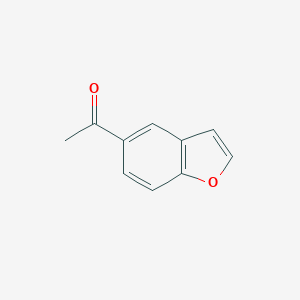

1-(Benzofuran-5-yl)ethanone

Descripción general

Descripción

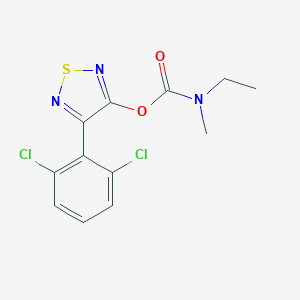

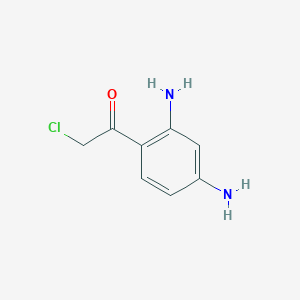

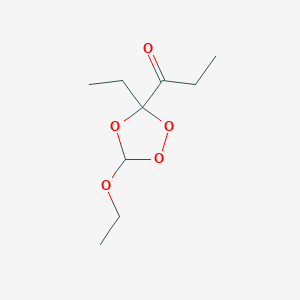

1-(Benzofuran-5-yl)ethanone is a chemical compound with the molecular formula C10H8O2 . It is a benzofuran derivative, a class of compounds that are widely present in natural products and synthetic compounds with a broad range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been performed in various studies. For instance, a new series of benzofuran derivatives has been synthesized, and their structures were confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . Another study reported the synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone from the reaction of 5-bromosalicylaldehyde and 1-chloroacetone .Chemical Reactions Analysis

Benzofuran derivatives, including 1-(Benzofuran-5-yl)ethanone, have been studied for their reactivity . For instance, the introduction of a hydroxyl group at the carbonyl carbon enhanced the antioxidant property, while antimicrobial activity decreased .Physical And Chemical Properties Analysis

1-(Benzofuran-5-yl)ethanone has physical and chemical properties that can be found in databases like PubChem . For more specific properties such as melting point, solubility, etc., experimental determination or reference to specific literature would be required.Aplicaciones Científicas De Investigación

Antimicrobial Agents

Benzofuran derivatives, including “1-(Benzofuran-5-yl)ethanone,” have been identified as promising structures for the development of new antimicrobial agents . These compounds have shown efficacy against a variety of microbial strains, making them valuable in the fight against antibiotic resistance. The unique structural features of benzofuran derivatives allow for the design of drugs with improved bioavailability and potency.

Cancer Research

Some benzofuran derivatives have demonstrated potential in cancer research due to their cytotoxic properties . “1-(Benzofuran-5-yl)ethanone” can be modified to create compounds that selectively target cancer cells, minimizing damage to healthy cells. This selectivity is crucial for the development of more effective and less toxic cancer therapies.

Drug Design and Development

The benzofuran scaffold is widely recognized for its pharmacological applications, with “1-(Benzofuran-5-yl)ethanone” serving as a key intermediate in drug synthesis . Its versatility allows medicinal chemists to explore various substitution patterns to enhance drug properties, such as solubility, stability, and receptor affinity.

Molecular Conformation Studies

The study of molecular conformations is essential for understanding drug-receptor interactions. Benzofuran derivatives, including “1-(Benzofuran-5-yl)ethanone,” often adopt specific conformations that can influence their biological activity . Research in this area can lead to the discovery of new therapeutic agents with optimized efficacy.

Pharmacokinetics

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). Benzofuran derivatives are studied to develop compounds with favorable pharmacokinetic profiles, which can lead to once-daily dosing and better patient compliance .

Synthetic Chemistry

“1-(Benzofuran-5-yl)ethanone” is a valuable compound in synthetic chemistry, serving as a building block for various chemical syntheses . Its reactivity allows for the creation of complex molecules with potential applications in medicinal chemistry and material science.

Safety And Hazards

Direcciones Futuras

Benzofuran and its derivatives are gaining attention in the field of drug discovery due to their wide array of biological activities . Future research may focus on exploring the full therapeutic potential of these compounds, including 1-(Benzofuran-5-yl)ethanone, for the treatment of various diseases.

Propiedades

IUPAC Name |

1-(1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKHVRQQAJMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzofuran-5-yl)ethanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What are the natural sources of benzofuran derivatives similar to 1-(Benzofuran-5-yl)ethanone?

A1: Benzofuran derivatives, particularly those with structural similarities to 1-(Benzofuran-5-yl)ethanone, have been isolated from various plant sources. For instance, Helichrysum italicum flowers yield several tremetone derivatives, including bitalin A, 12-acetoxytremetone, and others. [] Additionally, Gnaphalium polycaulon contains gnaphaliol 9-O-β-D-glucopyranoside and gnaphaliol 3-O-β-D-glucopyranoside. [] These natural occurrences suggest potential biological activities for this class of compounds.

Q2: How does the structure of 1-(Benzofuran-5-yl)ethanone relate to other compounds found in Leontopodium alpinum?

A2: Although 1-(Benzofuran-5-yl)ethanone itself wasn't isolated in the studies, Leontopodium alpinum yielded a novel benzofuran derivative: 1-{(2R,3S)-3-(β-D-glucopyranosyloxy)-2,3-dihydro-2-[1-(hydroxymethyl)vinyl]-1-benzofuran-5-yl}ethanone. [] This compound shares the core benzofuran structure with 1-(Benzofuran-5-yl)ethanone, highlighting the presence of this scaffold within the plant's chemical profile.

Q3: Are there efficient methods to extract these benzofuran derivatives from natural sources?

A3: Yes, supercritical CO2 extraction has been successfully employed to obtain extracts rich in benzofuran derivatives from Helichrysum italicum flowers. [] This method offers advantages in terms of yield, selectivity, and environmental friendliness compared to traditional extraction techniques.

Q4: What analytical techniques are used to characterize these benzofuran derivatives?

A4: Researchers primarily utilize spectroscopic techniques to elucidate the structures of these compounds. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [, , ] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is particularly useful for analyzing complex mixtures and identifying individual components within extracts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

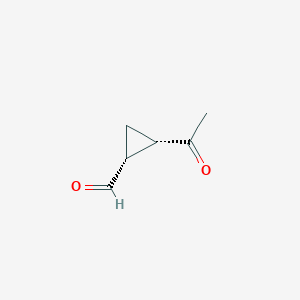

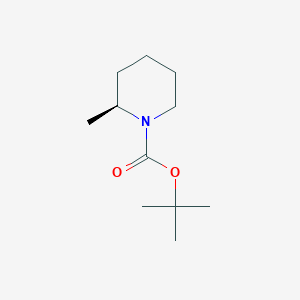

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

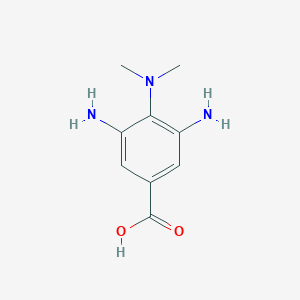

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)

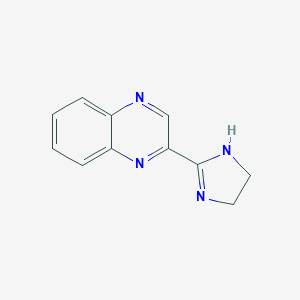

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)